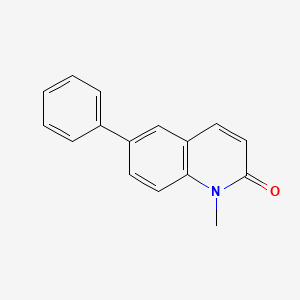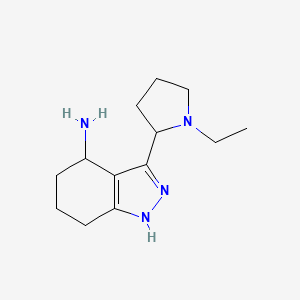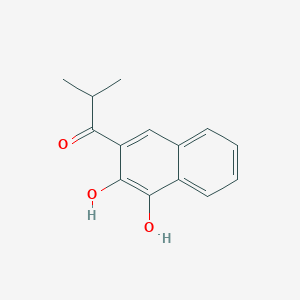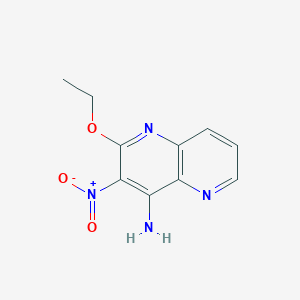
3-(2-Bromo-4-pyridinyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromopyridin-4-yl)acrylic acid is an organic compound with the molecular formula C8H6BrNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and an acrylic acid moiety at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromopyridin-4-yl)acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 3-(2-Bromopyridin-4-yl)acrylic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
3-(2-Bromopyridin-4-yl)acrylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The acrylic acid moiety can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The double bond in the acrylic acid moiety can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include 3-(2-substituted-pyridin-4-yl)acrylic acids.
Oxidation: Products include 3-(2-bromopyridin-4-yl)carboxylic acid or aldehyde derivatives.
Reduction: Products include 3-(2-bromopyridin-4-yl)propionic acid.
科学的研究の応用
3-(2-Bromopyridin-4-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3-(2-Bromopyridin-4-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and acrylic acid moiety can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 3-(2-Chloropyridin-4-yl)acrylic acid
- 3-(2-Fluoropyridin-4-yl)acrylic acid
- 3-(2-Iodopyridin-4-yl)acrylic acid
Uniqueness
3-(2-Bromopyridin-4-yl)acrylic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom’s size and reactivity can influence the compound’s overall chemical behavior and its interactions with biological targets .
特性
分子式 |
C8H6BrNO2 |
|---|---|
分子量 |
228.04 g/mol |
IUPAC名 |
(E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6BrNO2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+ |
InChIキー |
BOQFDQCKCUCILG-OWOJBTEDSA-N |
異性体SMILES |
C1=CN=C(C=C1/C=C/C(=O)O)Br |
正規SMILES |
C1=CN=C(C=C1C=CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine](/img/structure/B11878159.png)
![6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11878165.png)
![5-(Bromomethyl)thieno[2,3-b]pyridine](/img/structure/B11878186.png)
![2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11878195.png)










